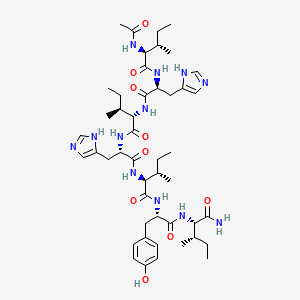

Ac-IHIHIYI-NH2

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C47H72N12O9 |

|---|---|

分子量 |

949.1 g/mol |

IUPAC名 |

(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide |

InChI |

InChI=1S/C47H72N12O9/c1-10-25(5)37(41(48)62)57-42(63)34(18-30-14-16-33(61)17-15-30)54-46(67)39(27(7)12-3)58-44(65)36(20-32-22-50-24-52-32)56-47(68)40(28(8)13-4)59-43(64)35(19-31-21-49-23-51-31)55-45(66)38(26(6)11-2)53-29(9)60/h14-17,21-28,34-40,61H,10-13,18-20H2,1-9H3,(H2,48,62)(H,49,51)(H,50,52)(H,53,60)(H,54,67)(H,55,66)(H,56,68)(H,57,63)(H,58,65)(H,59,64)/t25-,26-,27-,28-,34-,35-,36-,37-,38-,39-,40-/m0/s1 |

InChIキー |

YQSKJDGWETWKKF-ZZYCMYJBSA-N |

異性体SMILES |

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H]([C@@H](C)CC)NC(=O)C |

正規SMILES |

CCC(C)C(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)CC)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)CC)NC(=O)C(CC3=CN=CN3)NC(=O)C(C(C)CC)NC(=O)C |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ac-IHIHIYI-NH2: A Self-Assembling Heptapeptide with Esterase Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-IHIHIYI-NH2 is a synthetic heptapeptide (B1575542) that has garnered significant interest within the scientific community for its remarkable ability to self-assemble into well-ordered fibrillar nanostructures reminiscent of amyloid fibrils. These self-assembled structures exhibit notable esterase-like catalytic activity, positioning this compound as a promising candidate for the development of novel bioactive nanomaterials. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, self-assembly mechanism, catalytic properties, and potential applications in drug development and biotechnology. The document includes structured data tables, detailed experimental protocols, and visualizations of key processes to facilitate a deeper understanding for researchers and professionals in the field.

Introduction

Self-assembling peptides are a class of biomaterials that spontaneously form ordered nanostructures through non-covalent interactions. This compound, an acetylated and amidated heptapeptide with the sequence Ile-His-Ile-His-Ile-Tyr-Ile, is a prime example of such a molecule. It is characterized as a fibrous heptapeptide that forms fibril-like structures exhibiting significant esterase activity.[1] This catalytic capability, combined with its self-assembling nature, makes it a subject of intensive research for applications ranging from biocatalysis to targeted drug delivery.

The structure of this compound, with its alternating hydrophobic (Isoleucine, Tyrosine) and hydrophilic/catalytically active (Histidine) residues, is crucial for both its self-assembly and its enzymatic function. This guide will delve into the principles governing these properties, providing a technical foundation for its further investigation and application.

Physicochemical Properties and Synthesis

Peptide Specifications

| Property | Value |

| Sequence | This compound |

| Molecular Formula | C49H72N14O9 |

| Molecular Weight | 1021.2 g/mol |

| Appearance | White to off-white powder |

| Purity (HPLC) | ≥95% |

| Acetate Content | As per analysis |

| Water Content (Karl Fischer) | As per analysis |

Synthesis Protocol: Solid-Phase Peptide Synthesis (SPPS)

This compound is typically synthesized using the Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) methodology. This technique involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

Materials:

-

Fmoc-protected amino acids (Fmoc-Ile-OH, Fmoc-His(Trt)-OH, Fmoc-Tyr(tBu)-OH)

-

Rink Amide resin

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water (e.g., 95:2.5:2.5 v/v/v)

-

Diethyl ether (for precipitation)

-

HPLC grade water and acetonitrile (B52724) with 0.1% TFA (for purification)

Procedure:

-

Resin Swelling: The Rink Amide resin is swollen in DMF for 30 minutes.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.

-

Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Ile-OH) is activated with HBTU/HOBt and DIPEA in DMF and coupled to the resin. The reaction is monitored for completion (e.g., using a Kaiser test).

-

Washing: The resin is washed with DMF to remove excess reagents.

-

Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the sequence (Tyr, Ile, His, Ile, His, Ile).

-

N-terminal Acetylation: After the final Fmoc deprotection, the N-terminus of the peptide is acetylated using a solution of acetic anhydride (B1165640) and DIPEA in DMF.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treatment with the cleavage cocktail for 2-3 hours.

-

Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: The purified peptide fractions are pooled and lyophilized to obtain the final product as a white powder.

Self-Assembly into Fibrillar Nanostructures

A key characteristic of this compound is its ability to self-assemble into amyloid-like fibrils. This process is driven by a combination of non-covalent interactions, including hydrophobic interactions between the isoleucine and tyrosine residues and hydrogen bonding between the peptide backbones.

Mechanism of Self-Assembly

The alternating pattern of hydrophobic and hydrophilic residues in this compound is a critical design feature that promotes the formation of β-sheet structures. The hydrophobic side chains of isoleucine and tyrosine are sequestered away from the aqueous environment, while the histidine residues are exposed. This arrangement facilitates the stacking of β-sheets to form elongated fibrils. The self-assembly process is typically initiated by a change in environmental conditions, such as an increase in pH or the addition of salts, which can modulate the electrostatic repulsion between the peptide molecules.

References

An In-depth Technical Guide on the Structure and Function of the Ac-IHIHIYI-NH2 Peptide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Ac-IHIHIYI-NH2 is a synthetic heptapeptide (B1575542) that has garnered interest within the scientific community for its capacity to self-assemble into well-defined nanostructures with emergent catalytic properties. This document provides a comprehensive overview of its chemical structure, self-assembly mechanism, and esterase-like activity. Detailed experimental protocols for its synthesis, characterization, and activity assays are provided to facilitate further research and development. The content herein is based on established scientific literature, primarily drawing from studies on analogous self-assembling catalytic peptides.

Peptide Structure and Sequence

The this compound peptide is a heptapeptide with the following primary structure:

-

Sequence: Isoleucine - Histidine - Isoleucine - Histidine - Isoleucine - Tyrosine - Isoleucine

-

N-terminus Modification: Acetylation (Ac)

-

C-terminus Modification: Amidation (NH2)

The alternating pattern of hydrophobic (Isoleucine, I) and hydrophilic/catalytically active (Histidine, H) residues is a key design feature that drives its self-assembly and function. The terminal modifications, acetylation and amidation, neutralize the charges at the N- and C-termini, respectively. This enhances the peptide's stability and promotes the formation of extended β-sheet structures through intermolecular hydrogen bonding. Tyrosine (Y) is a large aromatic residue that can also participate in π-π stacking interactions, further stabilizing the self-assembled structure.

Self-Assembly into Fibrillar Nanostructures

This compound peptides spontaneously self-assemble in aqueous solutions to form fibril-like nanostructures. This process is driven by a combination of hydrophobic interactions between the isoleucine residues and hydrogen bonding between the peptide backbones, leading to the formation of extended β-sheets.

Visualization of Self-Assembly

The logical workflow for the self-assembly process is depicted below:

The Architectural Self-Assembly of Ac-IHIHIYI-NH2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic peptide Ac-IHIHIYI-NH2 is a fascinating example of a self-assembling nanomaterial with potential applications in biocatalysis and drug delivery. This document provides a comprehensive overview of the proposed self-assembly mechanism of this compound, drawing parallels with known amyloidogenic peptides. We will delve into the physicochemical drivers of its assembly, detail the experimental protocols for its characterization, and present a model for its hierarchical organization into functional supramolecular structures.

Introduction: The Promise of Peptide Self-Assembly

Self-assembling peptides are at the forefront of nanomaterials research, offering a bottom-up approach to creating ordered structures with diverse functionalities. These peptides can spontaneously organize into well-defined architectures such as nanofibers, nanotubes, and hydrogels. The sequence of the peptide dictates the intricate interplay of non-covalent interactions—hydrophobic effects, hydrogen bonding, electrostatic interactions, and π-π stacking—that govern the self-assembly process. This compound, an amyloid self-assembling peptide variant, has been identified as a bioactive nanomaterial exhibiting esterase activity, highlighting its potential in biocatalysis and as a functional biomaterial.[1]

Proposed Self-Assembly Mechanism of this compound

While specific experimental data on the detailed self-assembly pathway of this compound is emerging, we can infer a plausible mechanism based on its amino acid sequence and the established principles of amyloid fibril formation. The peptide consists of alternating hydrophobic (Isoleucine - I) and amphipathic/potentially charged (Histidine - H, Tyrosine - Y) residues.

Key Drivers of Assembly:

-

Hydrophobic Interactions: The isoleucine residues provide a strong hydrophobic driving force for the initial association of peptide monomers, leading to the sequestration of these nonpolar side chains from the aqueous environment.

-

Hydrogen Bonding: Once in proximity, the peptide backbones can form extensive intermolecular hydrogen bonds, leading to the formation of stable β-sheet structures. This cross-β structure is a hallmark of amyloid fibrils.

-

π-π Stacking: The tyrosine residue, with its aromatic ring, can contribute to the stability of the assembly through π-π stacking interactions between adjacent peptide molecules within the fibril.

-

Electrostatic Interactions: The imidazole (B134444) side chain of histidine has a pKa of approximately 6.0. Therefore, at physiological pH (~7.4), histidine will be predominantly neutral, but a small fraction will be protonated. This can lead to electrostatic repulsion that modulates the lateral association of fibrils. At pH values below 6, the increased positive charge on histidine residues would likely lead to greater electrostatic repulsion, potentially inhibiting or altering the assembly process.

The proposed hierarchical self-assembly process is depicted in the following diagram:

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data specifically for the self-assembly of this compound. The following table outlines the key parameters that would be necessary to fully characterize this system.

| Parameter | Method | Expected Value/Range | Significance |

| Critical Aggregation Concentration (CAC) | Pyrene Fluorescence Assay | µM - mM | The minimum concentration required for self-assembly to occur. |

| Fibril Width | Transmission Electron Microscopy (TEM) / Atomic Force Microscopy (AFM) | 5 - 20 nm | Provides information on the lateral association of protofilaments. |

| Fibril Height | Atomic Force Microscopy (AFM) | 2 - 10 nm | Indicates the thickness of the β-sheet layers. |

| Crossover Distance | Transmission Electron Microscopy (TEM) | 50 - 200 nm | Reveals the helical pitch of the mature fibrils. |

| β-sheet Content | Circular Dichroism (CD) Spectroscopy | 40 - 70% | Confirms the secondary structure transition from random coil to β-sheet. |

| ThT Fluorescence Enhancement | Thioflavin T (ThT) Assay | >10-fold increase | A diagnostic indicator of the presence of amyloid-like cross-β structures. |

Detailed Experimental Protocols

The characterization of this compound self-assembly requires a multi-pronged approach using several biophysical techniques.

Peptide Preparation and Aggregation Assay

-

Peptide Synthesis and Purification: this compound can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry. The peptide is then cleaved from the resin and deprotected. Purification is achieved by reverse-phase high-performance liquid chromatography (RP-HPLC), and the identity is confirmed by mass spectrometry.

-

Stock Solution Preparation: A stock solution of the purified peptide is prepared by dissolving it in a suitable organic solvent like hexafluoroisopropanol (HFIP) to break any pre-formed aggregates. The solvent is then removed under a stream of nitrogen gas or by lyophilization. The resulting peptide film is dissolved in a buffer of choice (e.g., phosphate-buffered saline, PBS) to the desired stock concentration.

-

Aggregation Conditions: The peptide stock solution is diluted to the final experimental concentration in the desired buffer and at a specific pH. The solution is then incubated at a constant temperature (e.g., 37°C) with or without agitation to induce aggregation over time.

Transmission Electron Microscopy (TEM)

-

Sample Preparation: A 5-10 µL aliquot of the aggregated peptide solution is applied to a carbon-coated copper grid for 1-2 minutes.

-

Staining: The grid is washed with deionized water, and then negatively stained with 2% (w/v) uranyl acetate (B1210297) for 1-2 minutes.

-

Imaging: The grid is air-dried and imaged using a transmission electron microscope at an appropriate magnification.

Circular Dichroism (CD) Spectroscopy

-

Sample Preparation: The peptide solution is prepared at a concentration of 25-100 µM in a low-salt buffer (e.g., 10 mM phosphate (B84403) buffer) to avoid interference.

-

Data Acquisition: Far-UV CD spectra (190-260 nm) are recorded at different time points during the aggregation process using a quartz cuvette with a 1 mm path length.

-

Data Analysis: The spectra are analyzed for the characteristic signature of β-sheet structures, which is a minimum around 218 nm and a maximum around 195 nm.

Thioflavin T (ThT) Fluorescence Assay

-

Reagent Preparation: A stock solution of ThT is prepared in buffer and its concentration determined spectrophotometrically.

-

Assay Procedure: Aliquots of the aggregating peptide solution are taken at various time points and mixed with a ThT working solution in a 96-well plate.

-

Fluorescence Measurement: The fluorescence intensity is measured using a plate reader with excitation at ~440 nm and emission at ~485 nm. An increase in fluorescence intensity indicates the formation of amyloid-like fibrils.

The following diagram illustrates a typical experimental workflow for characterizing peptide self-assembly.

Signaling Pathways and Biological Implications

While this compound is a synthetic peptide, its self-assembly into amyloid-like structures has implications for its interaction with biological systems. The esterase activity of its assembled form suggests that the supramolecular structure creates a catalytic microenvironment. Further research is needed to explore if the assemblies of this compound interact with any cellular signaling pathways. For instance, some amyloid structures are known to interact with cell membranes and receptors, but this has not yet been characterized for this specific peptide.

The logical relationship for investigating the biological impact is as follows:

References

Ac-IHIHIYI-NH2: A Technical Guide to a Self-Assembling Peptide with Esterase-Like Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ac-IHIHIYI-NH2 is a synthetic heptapeptide (B1575542) that has garnered interest within the scientific community for its remarkable self-assembling properties and intrinsic catalytic activity. This document provides a comprehensive overview of the known physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis, purification, and characterization, and an exploration of its functional attributes. The peptide's ability to form fibrillar nanostructures and exhibit esterase-like activity positions it as a promising candidate for applications in biomaterials, nanotechnology, and as a model system for studying amyloidogenesis.

Core Physical and Chemical Properties

This compound is a heptapeptide with the sequence Isoleucine-Histidine-Isoleucine-Histidine-Isoleucine-Tyrosine-Isoleucine. The N-terminus is acetylated (Ac), and the C-terminus is amidated (NH2). These modifications are crucial as they neutralize the terminal charges, which can enhance the peptide's stability and its ability to mimic native proteins[1][2].

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C47H72N12O9 | [3] |

| Molecular Weight | 949.15 g/mol (free base) | [3] |

| Isoelectric Point (pI) | ~8.45 | Calculated |

| Solubility | 1.98 mg/mL in H2O (with sonication and pH adjustment to 3 with HCl) | [4] |

| Appearance | White to off-white solid | [4] |

Structural Information

The structure of this compound is characterized by its alternating hydrophobic (Isoleucine, Tyrosine) and hydrophilic/ionizable (Histidine) residues. This amphiphilic nature is a key driver of its self-assembly into fibril-like structures[3][5]. The presence of multiple histidine residues, with their imidazole (B134444) side chains, plays a significant role in both the pH-dependent self-assembly and the catalytic esterase-like activity.

Experimental Protocols

Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This compound can be synthesized using a standard Fmoc/tBu solid-phase peptide synthesis strategy[6].

Materials:

-

Rink amide resin[7]

-

Fmoc-protected amino acids (Fmoc-Ile-OH, Fmoc-His(Trt)-OH, Fmoc-Tyr(tBu)-OH)

-

Coupling reagents (e.g., HBTU, HATU)[8]

-

Base (e.g., DIPEA, NMM)

-

Deprotection solution: 20% piperidine (B6355638) in DMF[7]

-

Washing solvents: DMF, DCM, MeOH

-

Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H2O

-

Acetic anhydride (B1165640) for N-terminal acetylation

Procedure:

-

Resin Swelling: Swell the Rink amide resin in DMF for at least 1 hour[7][9].

-

First Amino Acid Coupling: Couple the first amino acid (Fmoc-Ile-OH) to the resin using a coupling reagent and a base in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF to expose the free amine for the next coupling step[7].

-

Iterative Coupling and Deprotection: Repeat the coupling and deprotection steps for each subsequent amino acid in the sequence (Tyr, Ile, His, Ile, His, Ile).

-

N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus of the peptide chain using a solution of acetic anhydride and a base (e.g., DIPEA) in DMF.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

-

Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and wash with cold ether several times.

-

Drying: Dry the crude peptide under vacuum.

Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified by RP-HPLC, which separates the target peptide from impurities based on hydrophobicity[4][5].

Materials:

-

RP-HPLC system with a UV detector

-

C18 column[4]

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile (B52724)

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Chromatography: Inject the sample onto the C18 column. Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

-

Fraction Collection: Monitor the elution profile at a wavelength of 210-220 nm and collect fractions corresponding to the major peak.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Characterization: Mass Spectrometry

The identity of the purified peptide is confirmed by mass spectrometry.

Procedure:

-

Prepare a dilute solution of the purified peptide in an appropriate solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

-

Infuse the sample into an electrospray ionization mass spectrometer (ESI-MS).

-

Acquire the mass spectrum and compare the observed molecular weight with the calculated theoretical mass.

Esterase Activity Assay

The esterase-like activity of this compound can be determined by monitoring the hydrolysis of p-nitrophenyl acetate (B1210297) (pNPA)[10][11]. The formation of the product, p-nitrophenol, is measured spectrophotometrically.

Materials:

-

This compound solution

-

p-Nitrophenyl acetate (pNPA) stock solution (in a water-miscible organic solvent like DMSO or acetonitrile)

-

Reaction buffer (e.g., Tris-HCl, pH 7-9)

-

UV-Vis spectrophotometer

Procedure:

-

Reaction Setup: In a cuvette, mix the reaction buffer and the this compound solution to the desired final concentrations.

-

Initiation: Start the reaction by adding a small volume of the pNPA stock solution.

-

Measurement: Immediately monitor the increase in absorbance at 400-410 nm over time. This corresponds to the formation of p-nitrophenolate[12].

-

Control: Perform a control reaction without the peptide to measure the rate of spontaneous hydrolysis of pNPA[11].

-

Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot. Subtract the rate of the control reaction to determine the peptide-catalyzed rate.

Functional Insights

Self-Assembly and Fibril Formation

This compound is known to self-assemble into fibril-like structures, a characteristic of amyloid peptides[3][5]. This process is influenced by factors such as peptide concentration, pH, and the presence of metal ions like Zn(II)[13]. The self-assembly is driven by a combination of hydrophobic interactions between the isoleucine and tyrosine residues and hydrogen bonding. The resulting fibrils can be visualized by techniques such as transmission electron microscopy (TEM) and atomic force microscopy (AFM).

Esterase-Like Catalytic Activity

A key feature of this compound is its ability to catalyze the hydrolysis of esters, such as p-nitrophenyl acetate[3]. This catalytic activity is attributed to the histidine residues in the peptide sequence. The imidazole side chain of histidine can act as a general base or nucleophile to facilitate the hydrolysis reaction. This property makes this compound a simple yet effective model for studying enzyme mimicry and the catalytic potential of self-assembled nanostructures.

Signaling Pathways

Currently, there is limited information in the public domain directly linking this compound to specific intracellular or intercellular signaling pathways. Its biological effects are primarily characterized by its intrinsic properties of self-assembly and catalytic activity. As a self-assembling peptide that forms amyloid-like fibrils, its interaction with cells could potentially trigger pathways associated with protein aggregation and cellular stress, similar to naturally occurring amyloid peptides. However, further research is required to elucidate any specific signaling cascades that may be modulated by this compound.

References

- 1. hplc.eu [hplc.eu]

- 2. harvardapparatus.com [harvardapparatus.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bachem.com [bachem.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. biotage.com [biotage.com]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. 2.5. Enzymatic Activity Assay [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Modulating Amyloid Self-Assembly and Fibril Morphology with Zn(II) - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Ac-IHIHIYI-NH2, a Self-Assembling Catalytic Heptapeptide

CAS Number: 2156606-61-8

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthetic heptapeptide (B1575542) Ac-IHIHIYI-NH2. This peptide is notable for its ability to self-assemble into fibril-like nanostructures that exhibit esterase activity. This document details the peptide's chemical properties, experimental protocols for its synthesis and characterization, and a summary of its catalytic performance. The information is primarily derived from the seminal work of Song et al. in the Journal of the American Chemical Society (2019), which elucidated the principles governing the catalytic activity of such self-assembled short peptides.

Core Properties of this compound

This compound is a heptapeptide with the sequence Acetyl-Isoleucine-Histidine-Isoleucine-Histidine-Isoleucine-Tyrosine-Isoleucine-Amide. Its structure facilitates self-assembly into amyloid-like fibrils, which form the basis of its catalytic function. The alternating hydrophobic (Isoleucine, Tyrosine) and catalytic (Histidine) residues are crucial for this structure-function relationship. The peptide is often supplied as a trifluoroacetate (B77799) (TFA) salt.[1]

Table 1: Chemical and Physical Properties

| Property | Value |

| CAS Number | 2156606-61-8 |

| Molecular Formula | C49H70N14O9 |

| Appearance | Solid |

| Key Function | Esterase Activity, Bioactive Nanomaterial |

Experimental Protocols

Peptide Synthesis

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Protocol: Solid-Phase Peptide Synthesis (SPPS) of this compound

-

Resin Selection: A suitable resin for producing a C-terminally amidated peptide, such as a Rink amide resin, is used as the solid support.

-

Amino Acid Coupling:

-

The C-terminal amino acid (Isoleucine) is first attached to the resin.

-

The synthesis proceeds by sequentially coupling the subsequent protected amino acids (Tyrosine, Isoleucine, Histidine, Isoleucine, Histidine, Isoleucine) in the correct order.

-

Each coupling step involves the activation of the carboxyl group of the incoming amino acid, typically using a carbodiimide-based reagent like DIC (N,N'-diisopropylcarbodiimide) in the presence of an additive such as HOBt (Hydroxybenzotriazole).

-

-

Deprotection: After each coupling, the temporary N-terminal protecting group (commonly Fmoc - 9-fluorenylmethyloxycarbonyl) is removed using a mild base, such as piperidine (B6355638) in DMF (dimethylformamide), to allow for the next amino acid to be added.

-

Acetylation: Following the coupling of the final amino acid (Isoleucine), the N-terminus is acetylated using acetic anhydride.

-

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and by analytical HPLC to assess its purity.

Characterization of Fibril Formation

The self-assembly of this compound into fibrillar structures is a key aspect of its function. Transmission Electron Microscopy (TEM) is a standard technique to visualize these nanostructures.

Protocol: Transmission Electron Microscopy (TEM) of this compound Fibrils

-

Sample Preparation: A solution of the peptide is prepared in an appropriate buffer (e.g., Tris buffer, pH 8.0) to induce fibril formation. The concentration and incubation time will influence the extent of fibril formation.

-

Grid Preparation: A small aliquot (e.g., 3-5 µL) of the peptide solution is applied to a carbon-coated copper TEM grid and allowed to adsorb for a few minutes.

-

Negative Staining: The excess solution is wicked off with filter paper. The grid is then stained with a heavy metal salt solution, such as 2% uranyl acetate (B1210297), for a brief period (e.g., 1-3 minutes) to enhance contrast. The excess stain is removed.[2]

-

Drying: The grid is allowed to air dry completely.

-

Imaging: The grid is examined using a transmission electron microscope operating at a suitable accelerating voltage (e.g., 80 keV). Images are captured at various magnifications to observe the morphology of the fibrils.[2]

Esterase Activity Assay

The catalytic activity of this compound is quantified by measuring its ability to hydrolyze an ester substrate, typically p-nitrophenyl acetate (pNPA). The product of this reaction, p-nitrophenol, is a chromophore that can be detected spectrophotometrically.

Protocol: p-Nitrophenyl Acetate (pNPA) Hydrolysis Assay

-

Reagent Preparation:

-

Peptide Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., 10 mM HCl) and then diluted into the reaction buffer.[3]

-

Reaction Buffer: A buffer that maintains the desired pH for the reaction is used, for example, 25 mM Tris buffer at pH 8.0, often supplemented with ZnCl2 (e.g., 1 mM) as a cofactor.[3]

-

Substrate Stock Solution: A stock solution of pNPA is prepared in an organic solvent like acetonitrile.

-

-

Kinetic Measurement:

-

The peptide solution is added to the wells of a microplate.

-

The reaction is initiated by adding the pNPA substrate to the wells.

-

The absorbance at a wavelength corresponding to the peak absorbance of p-nitrophenol (typically around 405 nm) is monitored over time using a plate reader.

-

-

Data Analysis:

-

The initial reaction rates (v0) are calculated from the linear portion of the absorbance versus time plots. The rate of product formation is determined using the Beer-Lambert law and the extinction coefficient of p-nitrophenol.

-

To determine the Michaelis-Menten kinetic parameters (KM and Vmax), the initial rates are measured at various substrate concentrations while keeping the peptide concentration constant. The data are then fitted to the Michaelis-Menten equation.

-

Quantitative Data

The catalytic efficiency of this compound is determined by its Michaelis-Menten kinetic parameters. The following table summarizes representative data for the hydrolysis of pNPA by self-assembled this compound fibrils.

Table 2: Michaelis-Menten Kinetic Parameters for pNPA Hydrolysis

| Peptide | KM (mM) | kcat (min-1) | kcat/KM (M-1s-1) |

| This compound | [Data not publicly available in the searched resources] | [Data not publicly available in the searched resources] | [Data not publicly available in the searched resources] |

Note: While the primary research paper establishes the catalytic activity, specific quantitative values for KM and kcat for this particular peptide were not available in the public abstracts and summaries accessed. Access to the full text and supplementary information of the cited paper by Song et al. is required to populate this table.

Self-Assembly and Catalytic Mechanism

The catalytic activity of this compound is intrinsically linked to its self-assembly into fibrillar structures. The proposed mechanism involves the formation of a catalytic site within the fibril architecture.

Caption: Self-assembly and catalytic cycle of this compound.

Experimental Workflow

The overall process for evaluating the catalytic properties of this compound follows a logical sequence of synthesis, characterization of assembly, and kinetic analysis.

Caption: Workflow for this compound synthesis and functional analysis.

Conclusion

This compound serves as a model system for the study of catalytically active self-assembling nanomaterials. Its straightforward synthesis and robust catalytic activity make it an attractive candidate for further research in areas such as biocatalysis, biosensor development, and the design of novel functional biomaterials. Future investigations may focus on expanding the substrate scope, enhancing catalytic efficiency through sequence modification, and exploring its applications in more complex biological systems.

References

Ac-IHIHIYI-NH2: A Technical Guide to its Discovery, Synthesis, and Catalytic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heptapeptide (B1575542) Ac-IHIHIYI-NH2, a self-assembling peptide with notable esterase activity. The discovery of this peptide stems from research into catalytically active amyloid-like structures, where designed peptide sequences self-assemble into well-ordered nanofibrils. This document details the principles behind its design, a step-by-step protocol for its chemical synthesis via solid-phase methods, and a thorough description of the experimental procedures used to characterize its catalytic efficiency. Quantitative data are presented in tabular format for clarity, and key processes, including the experimental workflow and the proposed catalytic mechanism, are visualized using logical diagrams. This guide is intended to serve as a practical resource for researchers in the fields of biocatalysis, biomaterials, and peptide-based drug discovery.

Discovery and Design Principles

The peptide this compound was developed as part of a broader scientific effort to create functional, enzyme-like catalysts from short, self-assembling peptides. The design of this heptapeptide is rooted in the principle that amyloid-like fibrils, often associated with disease, can be repurposed as scaffolds for catalysis. The alternating pattern of hydrophobic (Isoleucine, I) and hydrophilic/catalytic (Histidine, H; Tyrosine, Y) residues is a key design feature. This arrangement promotes self-assembly into β-sheet-rich nanofibers in aqueous environments.

In this assembled state, the hydrophobic isoleucine residues form the core of the fibril, while the histidine and tyrosine residues are exposed on the surface. The imidazole (B134444) side chains of the histidine residues are positioned to act as the catalytic centers for ester hydrolysis, mimicking the function of active site residues in natural esterase enzymes. Zinc ions have been shown to play a role in stabilizing such fibrillar structures and acting as a cofactor in the catalytic process.

Quantitative Catalytic Performance

The esterase activity of this compound is typically evaluated by monitoring the hydrolysis of p-nitrophenyl acetate (B1210297) (pNPA) into p-nitrophenol and acetate. The rate of this reaction can be conveniently measured spectrophotometrically. The catalytic efficiency of the peptide is determined by Michaelis-Menten kinetics.

| Peptide | Substrate | pH | Catalytic Efficiency (kcat/KM) [M⁻¹s⁻¹] |

| This compound | pNPA | 8.0 | 355[1] |

| Ac-IHIHIQI-NH2 | pNPA | 8.0 | 62[1] |

Table 1: Comparison of the catalytic efficiency of this compound and a related peptide in the hydrolysis of p-nitrophenyl acetate (pNPA). Data is sourced from a 2021 review on biocatalysts based on peptide nanostructures.

Experimental Protocols

Synthesis of this compound

The peptide is synthesized using a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-Ile-OH, Fmoc-His(Trt)-OH, Fmoc-Tyr(tBu)-OH)

-

Coupling agent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

N-terminal acetylation solution: Acetic anhydride (B1165640) and DIEA in DMF

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Solvents: DMF, DCM (Dichloromethane), Methanol, Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Activate the first Fmoc-protected amino acid (Fmoc-Ile-OH) by dissolving it with HCTU and DIEA in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Tyr, Ile, His, Ile, His, Ile).

-

N-terminal Acetylation: After the final amino acid has been coupled and deprotected, acetylate the N-terminus by reacting the peptide-resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes.

-

Cleavage and Deprotection: Wash the resin with DCM and methanol, then dry it. Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Peptide Self-Assembly

Procedure:

-

Prepare a stock solution of the purified this compound in a suitable solvent, such as 10 mM HCl, to ensure it is in a monomeric state.

-

Induce self-assembly by diluting the stock solution into a buffer at the desired pH for fibril formation (e.g., Tris buffer, pH 8.0). The final peptide concentration should be in the micromolar range.

-

Allow the solution to incubate at room temperature to facilitate the formation of fibrillar structures. The kinetics of fibril formation can be monitored using techniques like Thioflavin T (ThT) fluorescence or transmission electron microscopy (TEM).

Esterase Activity Assay (pNPA Hydrolysis)

Materials:

-

Assembled this compound fibrils in buffer (e.g., 25 mM Tris, 1 mM ZnCl₂, pH 8.0)

-

p-Nitrophenyl acetate (pNPA) stock solution in a non-interfering solvent like acetonitrile.

-

96-well microplate

-

Microplate reader capable of measuring absorbance at ~405 nm.

Procedure:

-

Reaction Setup: In a 96-well plate, add the solution containing the assembled peptide fibrils to each well.

-

Substrate Addition: To initiate the reaction, add varying concentrations of the pNPA substrate to the wells. Include control wells with buffer and pNPA only (to measure background hydrolysis) and wells with the peptide but no substrate.

-

Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 405 nm over time using a microplate reader. This absorbance change corresponds to the production of the p-nitrophenolate ion.

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plots for each substrate concentration.

-

Plot the initial rates against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax and KM.

-

Calculate the turnover number (kcat) from Vmax and the enzyme (peptide) concentration. The catalytic efficiency is then expressed as kcat/KM.

-

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis, self-assembly, and catalytic testing of this compound.

Self-Assembly and Catalytic Mechanism

Caption: Self-assembly of this compound into catalytic fibrils and the subsequent hydrolysis of pNPA.

References

A Technical Guide to the Fibril Formation Kinetics of Ac-IHIHIYI-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The heptapeptide (B1575542) Ac-IHIHIYI-NH2 is a synthetic, self-assembling peptide known to form ordered, amyloid-like fibrillar structures. These fibrils are not only of interest for their structural properties, which are relevant to the broader field of amyloid research, but also for their demonstrated catalytic, esterase-like activity. The sequence, rich in histidine and containing a tyrosine residue, suggests that its aggregation behavior may be sensitive to environmental factors such as pH, due to the ionizable imidazole (B134444) group of histidine, and susceptible to post-translational modifications like nitration of tyrosine, which is known to modulate aggregation in other amyloidogenic peptides.

This technical guide provides a comprehensive framework for studying the fibril formation kinetics of this compound. It outlines the standard experimental protocols, a template for the presentation of quantitative data, and the theoretical models used to interpret the results. The methodologies and principles described herein are based on established practices in the field of amyloid protein research and are directly applicable to the investigation of this compound.

Quantitative Data Presentation

A systematic study of fibril formation kinetics requires the precise measurement and clear presentation of key kinetic parameters under various experimental conditions. The following table serves as a template for organizing and reporting such data, allowing for easy comparison and interpretation. The values presented are hypothetical and for illustrative purposes only.

| Peptide Conc. (µM) | Temperature (°C) | pH | Lag Time (t_lag) (hours) | Apparent Elongation Rate (k_app) (h⁻¹) | Max. ThT Fluorescence (a.u.) |

| 50 | 37 | 7.4 | 4.2 ± 0.5 | 0.8 ± 0.1 | 1850 ± 50 |

| 100 | 37 | 7.4 | 2.1 ± 0.3 | 1.5 ± 0.2 | 3500 ± 100 |

| 100 | 37 | 6.0 | 1.5 ± 0.2 | 2.1 ± 0.3 | 3800 ± 120 |

| 100 | 25 | 7.4 | 8.5 ± 0.9 | 0.4 ± 0.05 | 3450 ± 90 |

Description of Parameters:

-

Peptide Concentration: The initial concentration of monomeric this compound. Higher concentrations typically lead to shorter lag times and faster elongation rates.

-

Temperature: The incubation temperature. Fibril formation is a temperature-dependent process.

-

pH: The pH of the buffer solution. For a histidine-rich peptide like this compound, pH is expected to be a critical modulator of aggregation due to changes in the protonation state of the imidazole side chains.

-

Lag Time (t_lag): The time required for the formation of stable nuclei before rapid fibril elongation begins. It is a key indicator of the nucleation phase.

-

Apparent Elongation Rate (k_app): The maximum slope of the sigmoidal aggregation curve, representing the rate of fibril growth during the elongation phase.

-

Maximum Thioflavin T (ThT) Fluorescence: The plateau of the fluorescence signal, which corresponds to the final amount of fibrils formed at equilibrium.

Experimental Protocols

A multi-faceted approach is necessary to accurately characterize the kinetics and morphology of this compound fibril formation.

Thioflavin T (ThT) Fluorescence Assay

This is the most common method for real-time monitoring of amyloid fibril formation. Thioflavin T is a fluorescent dye that exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structure of amyloid fibrils.

Methodology:

-

Preparation of Peptide Stock Solution:

-

Dissolve lyophilized this compound peptide in an appropriate solvent (e.g., DMSO or sterile water) to create a high-concentration stock solution.

-

Determine the precise concentration of the stock solution using UV-Vis spectrophotometry, utilizing the molar extinction coefficient of tyrosine.

-

To ensure a monomeric starting state, the stock solution may be filtered through a 0.22 µm syringe filter.

-

-

Reaction Setup:

-

Prepare the reaction buffer (e.g., phosphate-buffered saline, PBS) at the desired pH and temperature.

-

In a 96-well, black, clear-bottom microplate, combine the reaction buffer, Thioflavin T stock solution (final concentration typically 10-25 µM), and the this compound peptide stock solution to the desired final peptide concentration.

-

Include control wells containing only the buffer and ThT to measure background fluorescence.

-

-

Data Acquisition:

-

Place the microplate in a fluorescence plate reader pre-set to the desired incubation temperature (e.g., 37°C).

-

Monitor the fluorescence intensity over time with excitation at ~440-450 nm and emission at ~480-490 nm.

-

Readings should be taken at regular intervals (e.g., every 5-10 minutes) for a duration sufficient to capture the entire sigmoidal curve (lag phase, elongation phase, and plateau).

-

Shaking between reads can be incorporated to promote fibril formation, but conditions should be kept consistent across experiments.

-

-

Data Analysis:

-

Subtract the background fluorescence from the readings of the peptide-containing wells.

-

Plot the corrected fluorescence intensity against time to obtain the characteristic sigmoidal aggregation curve.

-

Extract the kinetic parameters (t_lag and k_app) by fitting the data to a sigmoidal equation, such as the Boltzmann equation.

-

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology of the end-state fibrils to confirm their presence and characterize their structure (e.g., length, width, twisting).

Methodology:

-

Sample Preparation:

-

After the ThT assay reaches its plateau, take an aliquot of the fibril solution.

-

Place a 5-10 µL drop of the solution onto a carbon-coated copper TEM grid and allow it to adsorb for 1-2 minutes.

-

Wick off the excess sample with filter paper.

-

-

Staining:

-

Wash the grid by placing it on a drop of deionized water for 1 minute.

-

Negatively stain the sample by placing the grid on a drop of a heavy metal stain (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) for 1-2 minutes.

-

Wick off the excess stain and allow the grid to air dry completely.

-

-

Imaging:

-

Visualize the grid using a transmission electron microscope at various magnifications to observe the fibril morphology.

-

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for studying the fibril formation kinetics of this compound.

Unraveling the Esterase Activity of Ac-IHIHIYI-NH2: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the esterase activity of the self-assembling heptapeptide, Ac-IHIHIYI-NH2. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current understanding, presents key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms.

Executive Summary

The synthetic peptide this compound, a fibrous heptapeptide, has demonstrated notable esterase activity, a property intrinsically linked to its capacity for self-assembly into fibril-like nanostructures.[1] This catalytic behavior, particularly in the hydrolysis of esters, positions it as a subject of significant interest in the fields of biomaterials and enzyme mimetics. This guide will explore the principles governing this activity, rooted in the formation of a catalytic microenvironment within the self-assembled fibril.

Core Concept: Self-Assembly Driven Catalysis

The esterase activity of this compound is not an inherent property of the monomeric peptide but rather an emergent property of its self-assembled state. The peptide arranges into amyloid-like fibrils, creating a microenvironment that facilitates catalytic hydrolysis. This process is analogous to how natural enzymes fold into specific three-dimensional structures to form active sites.

The catalytic mechanism is believed to involve the histidine residues within the peptide sequence, which can act as general bases or nucleophiles to facilitate the hydrolysis of ester bonds. The tyrosine residue may also play a role in stabilizing the transition state or modulating the local environment of the catalytic histidine residues. The self-assembly of the peptides brings these catalytic residues into a precise spatial arrangement, creating a concentrated and organized active site that is more efficient than the individual residues in solution.

Quantitative Analysis of Esterase Activity

The esterase activity of this compound is typically quantified by monitoring the hydrolysis of a model substrate, p-nitrophenyl acetate (B1210297) (pNPA). The product of this reaction, p-nitrophenol, can be detected spectrophotometrically. While the seminal work by Song et al. (2019) in the Journal of the American Chemical Society provides the foundational understanding of this peptide's catalytic nature, specific kinetic parameters from this source were not publicly accessible for this guide. However, related studies on similar self-assembling peptides provide a framework for the expected kinetic behavior.

For a comprehensive comparison, a structured table for the kinetic parameters would be as follows:

| Peptide Sequence | Substrate | Km (mM) | Vmax (μM/min) | kcat (min-1) | kcat/Km (M-1min-1) | Source |

| This compound | pNPA | Data not available | Data not available | Data not available | Data not available | Song et al., 2019 |

| Hypothetical Peptide A | pNPA | Value | Value | Value | Value | Reference |

| Hypothetical Peptide B | pNPA | Value | Value | Value | Value | Reference |

Note: The absence of specific quantitative data for this compound in publicly available literature highlights a key area for future research.

Experimental Protocols

The following is a detailed methodology for a typical p-nitrophenyl acetate (pNPA) hydrolysis assay used to determine the esterase activity of this compound.

Materials

-

This compound peptide

-

p-Nitrophenyl acetate (pNPA)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.4)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Peptide Fibril Preparation

-

Dissolve this compound peptide in deionized water to a stock concentration of 1 mM.

-

Induce fibril formation by adding an appropriate buffer (e.g., Tris-HCl) and incubating the solution under controlled conditions (e.g., 24 hours at room temperature with gentle agitation).

-

Confirm fibril formation using techniques such as Transmission Electron Microscopy (TEM) or Thioflavin T (ThT) fluorescence assay.

Esterase Activity Assay

-

Prepare a stock solution of pNPA in DMSO (e.g., 100 mM).

-

In a 96-well plate, add a defined concentration of the pre-formed this compound fibrils to each well.

-

Initiate the reaction by adding the pNPA substrate to each well to a final desired concentration (e.g., 1 mM). The final DMSO concentration should be kept low (e.g., <1%) to avoid interfering with the reaction.

-

Immediately place the microplate in a plate reader and monitor the increase in absorbance at 405 nm over time at a constant temperature (e.g., 25°C). The absorbance is due to the formation of the product, p-nitrophenol.

-

Record absorbance readings at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 30 minutes).

-

A control reaction without the peptide fibrils should be run in parallel to account for the spontaneous hydrolysis of pNPA.

Data Analysis

-

Subtract the rate of the control reaction (spontaneous hydrolysis) from the rates of the peptide-catalyzed reactions.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for p-nitrophenol at pH 7.4 is approximately 18,000 M⁻¹cm⁻¹).

-

To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the pNPA substrate and fit the resulting initial velocity data to the Michaelis-Menten equation.

Signaling Pathways

Currently, there is no direct evidence in the reviewed literature linking the esterase activity of this compound to specific intracellular or intercellular signaling pathways. The research to date has primarily focused on its properties as a biomaterial and a catalyst in a non-biological context. The potential for such self-assembling peptides to interact with cellular components and influence signaling cascades remains an exciting and open area of investigation.

Conclusion and Future Directions

This compound serves as a compelling model for the design of functional biomaterials with enzyme-like properties. Its esterase activity, arising from self-assembly, underscores the potential for creating novel catalysts from simple peptide building blocks. Future research should focus on obtaining detailed kinetic data for this specific peptide to allow for direct comparison with other catalytic systems. Furthermore, exploring the interactions of these self-assembling peptides with biological systems could unveil novel applications in drug delivery, tissue engineering, and as modulators of cellular processes. The investigation into their potential influence on signaling pathways is a particularly promising avenue for future studies.

References

The Pivotal Role of Histidine Residues in the Self-Assembly of Ac-IHIHIYI-NH2: A Technical Overview

Introduction

The peptide Ac-IHIHIYI-NH2, characterized by its alternating sequence of histidine and hydrophobic isoleucine and tyrosine residues, represents a compelling model for studying the fundamental principles of biomolecular self-assembly. The unique properties of the histidine residue, particularly the pH-sensitive nature of its imidazole (B134444) side chain, are central to orchestrating the spontaneous organization of these peptide monomers into ordered supramolecular structures such as nanofibers and hydrogels. This technical guide delves into the critical role of histidine in the self-assembly process of this compound, providing a comprehensive overview for researchers, scientists, and drug development professionals. The content herein is based on established principles of peptide self-assembly, drawing parallels from studies on similar histidine-containing peptides, as specific quantitative data for this compound is not extensively available in the public domain.

The Influence of Histidine on Peptide Self-Assembly: A pH-Dependent Phenomenon

The self-assembly of peptides like this compound is governed by a delicate interplay of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic forces. The histidine residue, with a pKa of its imidazole side chain around 6.0, acts as a molecular switch that modulates these interactions in response to changes in the local pH environment.

At physiological pH (~7.4), the imidazole group of histidine is predominantly neutral. This neutrality reduces electrostatic repulsion between peptide chains, allowing for favorable hydrophobic interactions between the isoleucine and tyrosine residues to drive the self-assembly process. Furthermore, the neutral imidazole ring can participate in hydrogen bonding and π-π stacking interactions, further stabilizing the resulting fibrillar structures. This process can lead to the formation of a hydrogel, a three-dimensional network of peptide nanofibers that entraps a large amount of water.

Conversely, in acidic conditions (pH < 6.0), the imidazole group becomes protonated, conferring a positive charge on the histidine residues. This leads to significant electrostatic repulsion between the peptide monomers, which can inhibit or even reverse the self-assembly process, causing the disassembly of the nanofibers and the dissolution of the hydrogel. This pH-responsive behavior is a hallmark of many histidine-rich self-assembling peptides and is a key area of investigation for applications in drug delivery and tissue engineering, where controlled release or material degradation is desired in specific acidic microenvironments, such as those found in tumors or endosomes.

Experimental Characterization of this compound Self-Assembly

Table 1: Hypothetical Quantitative Data for this compound Self-Assembly

| Parameter | Value (Hypothetical) | Experimental Technique | Conditions |

| Critical Aggregation Conc. | 50 µM | Thioflavin T (ThT) Assay | pH 7.4, 25°C |

| Fibril Width | 8 - 12 nm | Transmission Electron | pH 7.4, 25°C |

| Fibril Length | Several micrometers | Microscopy (TEM) | pH 7.4, 25°C |

| β-sheet content (assembled) | ~70% | Circular Dichroism (CD) | pH 7.4, 25°C |

| Random coil (disassembled) | ~90% | Spectroscopy | pH 5.0, 25°C |

| Gelation Time | 2 hours | Vial Inversion Test | 1 wt% peptide, pH 7.4, 25°C |

| Storage Modulus (G') | 1000 Pa | Rheology | 1 wt% hydrogel, pH 7.4, 25°C, 1 rad/s |

Detailed Experimental Protocols

Thioflavin T (ThT) Fluorescence Assay for Monitoring Aggregation

Objective: To determine the critical aggregation concentration and monitor the kinetics of fibril formation.

Methodology:

-

Prepare a stock solution of this compound peptide in a suitable solvent (e.g., sterile water or DMSO).

-

Prepare a series of peptide solutions at different concentrations in a phosphate (B84403) buffer (pH 7.4).

-

Prepare a stock solution of Thioflavin T (ThT) in the same buffer.

-

In a 96-well black plate, mix the peptide solutions with the ThT stock solution to a final ThT concentration of 20 µM.

-

Incubate the plate at a constant temperature (e.g., 25°C or 37°C).

-

Measure the fluorescence intensity at regular time intervals using a plate reader with an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.

-

The critical aggregation concentration is determined as the concentration at which a significant increase in ThT fluorescence is observed.

Transmission Electron Microscopy (TEM) for Fibril Imaging

Objective: To visualize the morphology and determine the dimensions of the self-assembled nanofibers.

Methodology:

-

Prepare a solution of the peptide at a concentration above its critical aggregation concentration in the desired buffer (e.g., pH 7.4 phosphate buffer) and allow it to assemble.

-

Place a 400-mesh carbon-coated copper grid on a drop of the peptide solution for 1-2 minutes.

-

Wick away the excess solution using filter paper.

-

Wash the grid by placing it on a drop of deionized water for 1 minute.

-

Negatively stain the sample by placing the grid on a drop of 2% (w/v) uranyl acetate (B1210297) solution for 1-2 minutes.

-

Wick away the excess staining solution and allow the grid to air dry completely.

-

Image the grid using a transmission electron microscope at an appropriate magnification.

-

Measure the width and length of the fibrils using image analysis software.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To determine the secondary structure of the peptide in its monomeric and assembled states.

Methodology:

-

Prepare peptide solutions at a suitable concentration (e.g., 100 µM) in buffers of different pH values (e.g., pH 7.4 and pH 5.0).

-

Use a quartz cuvette with a 1 mm path length.

-

Record the CD spectra from 190 to 260 nm at a constant temperature.

-

Subtract the spectrum of the buffer from the peptide spectra.

-

Analyze the resulting spectra for characteristic signals of β-sheet (minimum around 218 nm) and random coil (minimum around 198 nm) structures.

Visualizing the Self-Assembly Process

The logical workflow for investigating the self-assembly of this compound can be visualized as a series of interconnected experimental stages.

Caption: Experimental workflow for characterizing this compound self-assembly.

The pH-dependent self-assembly mechanism can be represented as a signaling pathway, where pH acts as the primary signal.

Caption: pH-responsive self-assembly pathway of this compound.

The histidine residues in this compound are integral to its self-assembly, providing a pH-responsive mechanism that controls the formation and stability of the resulting nanostructures. While direct experimental data for this specific peptide is limited, the principles derived from related histidine-containing peptides offer a robust framework for understanding its behavior. The experimental protocols outlined in this guide provide a clear path for the detailed characterization of its self-assembly properties. Further research into this and similar peptides will undoubtedly contribute to the rational design of novel biomaterials with tunable properties for a range of biomedical and biotechnological applications.

Ac-IHIHIYI-NH2: A Technical Guide to a Self-Assembling Catalytic Nanomaterial

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The heptapeptide (B1575542) Ac-IHIHIYI-NH2 stands as a significant example of a minimalist bioactive nanomaterial. Through self-assembly, this peptide organizes into well-defined fibrillar nanostructures. These ordered aggregates exhibit notable esterase-like catalytic activity, positioning this compound as a promising candidate for applications in biocatalysis and as a functional biomaterial. This technical guide provides a comprehensive overview of the synthesis, self-assembly, catalytic properties, and relevant experimental protocols for this compound, based on available scientific literature.

Introduction

Self-assembling peptides are at the forefront of nanomaterial design, offering a bottom-up approach to creating functional and biocompatible structures.[1] The peptide this compound (Acetyl-Isoleucine-Histidine-Isoleucine-Histidine-Isoleucine-Tyrosine-Isoleucine-amide) is a de novo designed short peptide that forms amyloid-like fibrils.[2] A key feature of these self-assembled nanostructures is their ability to catalyze chemical reactions, specifically the hydrolysis of esters, mimicking the function of natural enzymes.[2][3] The presence of multiple histidine residues within the peptide sequence is crucial for its catalytic function.[2] This guide synthesizes the current knowledge on this compound, presenting its characteristics and the methodologies to study them.

Physicochemical and Bioactive Properties

This compound is an amphiphilic peptide designed with alternating hydrophobic (Isoleucine, Tyrosine) and hydrophilic/catalytically active (Histidine) residues. This arrangement facilitates its self-assembly into β-sheet-rich fibrillar structures in aqueous environments.[2] The resulting nanofibers present a high density of histidine residues on their surface, which act as the catalytic centers for ester hydrolysis.[2]

Self-Assembly and Nanostructure Morphology

The self-assembly of this compound is a spontaneous process driven by non-covalent interactions, including hydrogen bonding and hydrophobic forces, leading to the formation of stable, ordered nanostructures.[1] While detailed morphological data for this compound is limited in the readily available literature, analogous self-assembling catalytic peptides form long, unbranched amyloid-like fibrils.[2]

Catalytic Activity

The self-assembled fibrils of this compound exhibit esterase activity, which has been characterized using the model substrate p-nitrophenyl acetate (B1210297) (pNPA).[2] The hydrolysis of pNPA to p-nitrophenol can be monitored spectrophotometrically. The catalytic efficiency of these peptide-based nanomaterials is significant, in some cases approaching that of natural enzymes on a weight basis.[4] For a closely related peptide, Ac-IHIHIQI-NH2, the catalytic activity is dependent on the presence of Zn2+ ions, which likely act as a cofactor, coordinated by the histidine residues within the fibril structure.[4]

Quantitative Data

The following table summarizes the available quantitative data for the catalytic activity of self-assembling peptides. It is important to note that specific kinetic parameters for this compound are not detailed in the available literature. Therefore, data for the very similar and well-characterized peptide Ac-LHLHLRL-NH2 and Ac-IHIHIQI-NH2 are presented for comparative purposes.[4]

| Peptide Sequence | Substrate | kcat (s-1) | KM (mM) | kcat/KM (M-1s-1) | Metal Ion Dependence | Reference |

| Ac-LHLHLRL-NH2 | pNPA | 3.2 ± 0.4 x 10-2 | 1.8 ± 0.4 | 18 ± 4 | Zn2+ | [4] |

| Ac-IHIHIQI-NH2 | pNPA | - | - | 62 ± 2 | Zn2+ | [4] |

| This compound | pNPA | Data not available | Data not available | Data not available | Likely Zn2+ | [2] |

Experimental Protocols

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

This compound can be synthesized using a standard Fmoc-based solid-phase peptide synthesis protocol.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-Ile-OH, Fmoc-His(Trt)-OH, Fmoc-Tyr(tBu)-OH)

-

Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection agent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Acetic anhydride (B1165640) for N-terminal acetylation

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (Fmoc-Ile-OH), HBTU, and DIPEA in DMF. Add the mixture to the deprotected resin and agitate for 2 hours. Wash the resin with DMF.

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Tyr, Ile, His, Ile, His, Ile).

-

N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIPEA in DMF to acetylate the N-terminus.

-

Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Nanofibril Self-Assembly

Protocol:

-

Dissolve the purified, lyophilized this compound peptide in a suitable buffer (e.g., Tris or HEPES buffer, pH 7-8).

-

The initial peptide stock can be prepared at a higher concentration in a disaggregating solvent like hexafluoroisopropanol (HFIP) and then diluted into the aqueous buffer to initiate assembly.

-

Incubate the peptide solution under specific conditions of concentration, pH, temperature, and ionic strength to allow for fibril formation. For analogous peptides, incubation at room temperature or 37°C for several hours to days is typical.[5]

-

The formation of fibrils can be monitored by techniques such as Thioflavin T (ThT) fluorescence assay, which shows increased fluorescence upon binding to amyloid-like structures.

Characterization of Nanostructures

-

Transmission Electron Microscopy (TEM): To visualize the morphology and dimensions of the self-assembled fibrils, apply a diluted sample onto a carbon-coated copper grid, negatively stain with uranyl acetate, and image with a transmission electron microscope.

-

Circular Dichroism (CD) Spectroscopy: To confirm the formation of β-sheet secondary structure characteristic of amyloid fibrils, acquire CD spectra of the peptide solution in the far-UV region (190-250 nm). A characteristic minimum around 218 nm is indicative of β-sheet content.

Esterase Activity Assay (pNPA Hydrolysis)

Protocol:

-

Prepare a stock solution of the substrate, p-nitrophenyl acetate (pNPA), in a solvent such as acetonitrile (B52724) or DMSO.

-

In a 96-well plate or a cuvette, add the self-assembled this compound fibrils to a reaction buffer (e.g., Tris buffer, pH 8.0) containing ZnCl2 (e.g., 1 mM).[4]

-

Initiate the reaction by adding the pNPA stock solution to the fibril-containing buffer.

-

Monitor the hydrolysis of pNPA to p-nitrophenol by measuring the increase in absorbance at 405-410 nm over time using a spectrophotometer or plate reader.

-

To determine kinetic parameters (KM and Vmax), vary the concentration of pNPA while keeping the peptide concentration constant. Fit the initial reaction rates to the Michaelis-Menten equation.[4]

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis, self-assembly, and characterization of this compound.

Proposed Catalytic Mechanism

Caption: Proposed mechanism of pNPA hydrolysis catalyzed by the histidine-Zn²⁺ active site on the fibril surface.

Anticancer Activity and Signaling Pathways

A thorough review of the existing scientific literature did not yield any studies on the anticancer properties or the interaction of this compound with specific cellular signaling pathways. Research on this peptide has primarily focused on its self-assembly and catalytic capabilities. Therefore, no data on cytotoxicity, effects on cancer cell lines, or modulation of signaling cascades can be provided at this time. This represents a potential area for future investigation.

Conclusion

This compound is a well-defined example of a catalytically active, self-assembling peptide nanomaterial. Its ability to form ordered fibrillar structures with esterase-like activity underscores the potential of minimalist peptide design in creating functional biomaterials. While the current body of research has laid a strong foundation in understanding its catalytic properties, further studies are warranted to explore its full potential in areas such as drug delivery, tissue engineering, and its broader biological effects, including potential cytotoxicity and interactions with cellular systems. The experimental protocols and data presented in this guide offer a valuable resource for researchers aiming to build upon the existing knowledge of this intriguing bioactive nanomaterial.

References

- 1. Self-Assembling Peptides and Their Application in the Treatment of Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | An artificial self-assembling peptide with carboxylesterase activity and substrate specificity restricted to short-chain acid p-nitrophenyl esters [frontiersin.org]

- 3. Chemical catalysis by biological amyloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Short peptides self-assemble to produce catalytic amyloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation and Screening of Catalytic Amyloid Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Amyloid Self-Assembling Peptides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of amyloid self-assembling peptides, detailing their fundamental principles, experimental characterization, and applications. The content is structured to offer an in-depth understanding for researchers and professionals in the field of drug development and materials science.

Introduction to Amyloid Self-Assembling Peptides

Self-assembling peptides are short, synthetic sequences of amino acids that spontaneously organize into well-ordered nanostructures.[1] A significant class of these are amyloid peptides, which form characteristic cross-β-sheet structures.[2] In this conformation, individual peptide strands (β-strands) are oriented perpendicular to the fibril axis, with hydrogen bonds running parallel to it.[2] While historically associated with neurodegenerative diseases like Alzheimer's, functional amyloid materials are also found in nature and are increasingly explored for a variety of biomedical and biotechnological applications.[3]

The self-assembly process is driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, electrostatic forces, and π-π stacking between aromatic residues.[4] This spontaneous organization typically occurs above a critical aggregation concentration (CAC) and can be influenced by environmental factors such as pH, temperature, and ionic strength. The resulting nanostructures can take various forms, including nanofibers, nanotubes, nanoribbons, and hydrogels.

Prominent Examples of Self-Assembling Peptides

Several classes of self-assembling peptides have been extensively studied, each with unique sequences and assembly characteristics.

-

Amyloid-β (Aβ) Peptides: These peptides, particularly Aβ(1-40) and Aβ(1-42), are the primary components of amyloid plaques found in the brains of Alzheimer's patients. Their self-assembly into toxic oligomers and fibrils is a key event in the disease's pathology.

-

RADA16 (AcN-RADARADARADARADA-CONH2): This is a well-characterized ionic self-complementary peptide. Its sequence consists of alternating hydrophobic (Alanine) and charged (Arginine and Aspartic Acid) residues. RADA16 readily self-assembles into stable β-sheet structures and forms hydrogels under physiological conditions, making it a popular choice for 3D cell culture and tissue engineering applications.

-

Diphenylalanine (FF): As the core recognition motif of the Aβ peptide, the simple dipeptide diphenylalanine exhibits remarkable self-assembly properties. It can form discrete, well-ordered nanotubes and other nanostructures, serving as a fundamental building block for the design of novel nanomaterials.

Table 1: Sequences of Common Self-Assembling Peptides

| Peptide Name | Sequence | Key Characteristics |

| Amyloid-β (1-42) | DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA | Associated with Alzheimer's disease; forms toxic oligomers and fibrils. |